molecular formula C18H21ClN4O2 B14943707 1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B14943707
M. Wt: 360.8 g/mol
InChI Key: HEHKGVZWRYYQRY-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of diazino[4,5-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentyl group, and a diazino[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and cyclopentanone.

    Formation of Intermediate: The 2-chlorobenzylamine is reacted with cyclopentanone in the presence of a suitable catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with a diazino[4,5-d]pyrimidine precursor under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally related to diazino[4,5-d]pyrimidines.

Uniqueness: 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a cyclopentyl group with the diazino[4,5-d]pyrimidine core sets it apart from other similar compounds.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-cyclopentyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H21ClN4O2/c19-15-8-4-1-5-12(15)9-23-16-14(17(24)21-18(23)25)10-22(11-20-16)13-6-2-3-7-13/h1,4-5,8,13,20H,2-3,6-7,9-11H2,(H,21,24,25)

InChI Key

HEHKGVZWRYYQRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(NC2)N(C(=O)NC3=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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